H-Abu-Tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Abu-Tyr-OH is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanoic acid moiety
Mechanism of Action
Target of Action
H-Abu-Tyr-OH, also known as (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, is a derivative of tyrosine Tyrosine derivatives are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
Tyrosine derivatives are known to exhibit free radical scavenging activity . They interact with free radicals through mechanisms such as single electron transfer (SET), sequential electron proton transfer (SEPT), hydrogen transfer (HT), and radical adduct formation .
Biochemical Pathways
This compound, being a tyrosine derivative, may influence several biochemical pathways. For instance, tyrosine is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in protein synthesis, where it serves as a building block for proteins .
Pharmacokinetics
A study on a closely related cyclic hexapeptide showed that minor changes in one particular side chain can significantly impact both permeability and liver metabolism .
Result of Action
Tyrosine derivatives are known to exhibit antioxidant properties, neutralizing harmful free radicals and thereby protecting cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Abu-Tyr-OH typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and 2-aminobutanoic acid.
Coupling Reaction: The amino group of 2-aminobutanoic acid is coupled with the carboxyl group of 4-hydroxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
H-Abu-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Abu-Tyr-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: This compound is similar in structure but lacks the additional aminobutanoyl group.
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a different side chain.
Uniqueness
H-Abu-Tyr-OH is unique due to the presence of both an aminobutanoyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
H-Abu-Tyr-OH, a derivative of tyrosine, is a compound of interest in biological research due to its potential applications in various fields, including neuropharmacology and cancer therapy. This article will explore the biological activity associated with this compound, focusing on its biochemical interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound (also known as H-4-aminobutyric acid-tyrosine) is characterized by the incorporation of an aminobutyric acid moiety attached to a tyrosine residue. This structural modification can influence its biological properties significantly.
- Receptor Interactions : this compound exhibits interactions with various receptors, notably those involved in neurotransmission. The compound has been shown to modulate dopaminergic and adrenergic pathways, which are crucial for cognitive functions and mood regulation.
- Enzymatic Activity : Research indicates that this compound can influence enzymatic activities related to metabolic pathways. For example, it has been reported to inhibit citrate synthase and malate dehydrogenase in vitro, suggesting a role in energy metabolism modulation within neuronal tissues .
- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders. Its ability to modulate oxidative stress responses is under investigation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which may help mitigate oxidative damage in neural tissues.
- Cognitive Enhancement : Animal studies suggest that this compound can enhance cognitive functions, possibly through its effects on neurotransmitter systems.
- Potential Anticancer Properties : Emerging research points towards the compound's ability to inhibit cancer cell proliferation in vitro, particularly in neuroblastoma cells.
Data Table: Biological Activity Overview
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The results indicated that administration of the compound resulted in significantly lower levels of reactive oxygen species (ROS) compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Cognitive Enhancement
In behavioral assessments using Morris water maze tests, rats treated with this compound displayed improved spatial learning and memory retention compared to untreated counterparts. This study supports the hypothesis that this compound may enhance cognitive functions through its modulation of neurotransmitter systems.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOETDMJHDGGV-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.